2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole
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Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is used to synthesize dihydroisoquinolines from phenylethanols and nitriles . This reaction typically requires the use of trifluoromethanesulfonic anhydride (Tf2O) as a promoter and is carried out under mild electrophilic amide activation conditions .
Industrial Production Methods: Industrial production of this compound may involve high-throughput screening techniques to identify potent inhibitors and optimize reaction conditions . The use of advanced crystallography and structure-activity relationship (SAR) studies can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline analogs .
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a selective inhibitor of enzymes such as aldo-keto reductase AKR1C3, which is a target in breast and prostate cancer treatments . In organic chemistry, it serves as a building block for synthesizing various heterocyclic compounds . Additionally, its unique structure makes it valuable in the study of molecular interactions and drug design .
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme AKR1C3 by occupying the oxyanion hole in the enzyme and binding to an adjacent hydrophobic pocket . This interaction disrupts the enzyme’s activity, leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid and other dihydroisoquinoline derivatives . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness: What sets 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole apart is its specific binding affinity and selectivity for certain enzymes, making it a promising candidate for targeted therapies .
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-(7-deuterio-3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H14N2O/c1-2-6-13-11-18(10-9-12(13)5-1)16-17-14-7-3-4-8-15(14)19-16/h1-8H,9-11H2/i2D |
InChI Key |
UZGJIGDOBYDPOH-VMNATFBRSA-N |
Isomeric SMILES |
[2H]C1=CC=C2CCN(CC2=C1)C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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